molecular formula C14H16N6O2 B5178655 1-[4-(1H-tetrazol-1-yl)benzoyl]piperidine-4-carboxamide

1-[4-(1H-tetrazol-1-yl)benzoyl]piperidine-4-carboxamide

Cat. No.: B5178655
M. Wt: 300.32 g/mol
InChI Key: LQZFOSKURNGMOT-UHFFFAOYSA-N
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Description

1-[4-(1H-tetrazol-1-yl)benzoyl]piperidine-4-carboxamide is a synthetic organic compound with a molecular formula of C13H14N6O2 This compound features a tetrazole ring attached to a benzoyl group, which is further connected to a piperidine ring

Preparation Methods

The synthesis of 1-[4-(1H-tetrazol-1-yl)benzoyl]piperidine-4-carboxamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by the cyclization of an azide with a nitrile under acidic conditions.

    Benzoylation: The tetrazole ring is then benzoylated using benzoyl chloride in the presence of a base such as pyridine.

    Piperidine Attachment: The benzoylated tetrazole is reacted with piperidine-4-carboxylic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, including the use of automated synthesis equipment and high-throughput screening techniques.

Chemical Reactions Analysis

1-[4-(1H-tetrazol-1-yl)benzoyl]piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The tetrazole ring can undergo nucleophilic substitution reactions with halides or other electrophiles, forming various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

1-[4-(1H-tetrazol-1-yl)benzoyl]piperidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-[4-(1H-tetrazol-1-yl)benzoyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects.

    Pathways Involved: It can modulate signaling pathways involved in cell proliferation, apoptosis, and immune response, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

1-[4-(1H-tetrazol-1-yl)benzoyl]piperidine-4-carboxamide can be compared with other similar compounds, such as:

    1-[4-(1H-tetrazol-1-yl)benzoyl]piperidine-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.

    1-[4-(1H-tetrazol-1-yl)benzoyl]piperidine-4-methanol: Contains a hydroxyl group instead of a carboxamide.

    1-[4-(1H-tetrazol-1-yl)benzoyl]piperidine-4-amine: Features an amine group instead of a carboxamide.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-(tetrazol-1-yl)benzoyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N6O2/c15-13(21)10-5-7-19(8-6-10)14(22)11-1-3-12(4-2-11)20-9-16-17-18-20/h1-4,9-10H,5-8H2,(H2,15,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQZFOSKURNGMOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C2=CC=C(C=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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